![molecular formula C9H8ClNO4 B2922061 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane CAS No. 69114-04-1](/img/structure/B2922061.png)

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

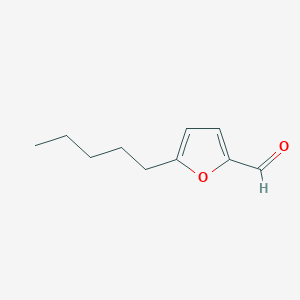

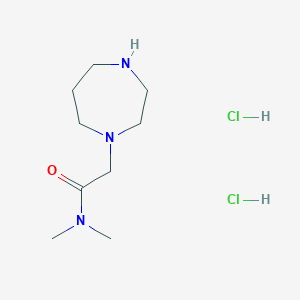

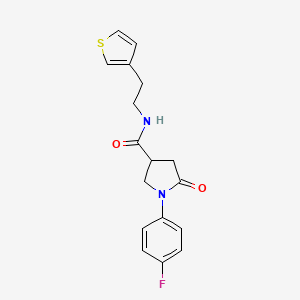

“2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 69114-04-1 . It has a molecular weight of 229.62 and its IUPAC name is 2-[(2-chloro-4-nitrophenoxy)methyl]oxirane .

Molecular Structure Analysis

The InChI Code of “2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane” is 1S/C9H8ClNO4/c10-8-3-6 (11 (12)13)1-2-9 (8)15-5-7-4-14-7/h1-3,7H,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical form of “2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane” is a powder . Unfortunately, the web search results did not provide more detailed physical and chemical properties of the compound.科学的研究の応用

Oxirane Interactions with Nucleosides and DNA

Oxiranes, including compounds similar to 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane, have been studied for their reactions with nucleosides and DNA. Munter et al. (2002) explored the reactions of (1-chloroethenyl)oxirane with nucleosides and calf thymus DNA, identifying various adducts formed through these interactions. This research highlights the potential mutagenic effects of such compounds due to their ability to form adducts with DNA, suggesting implications for chemical safety and mutagenesis studies Munter et al., 2002.

Oxiranes and Siloranes in Composite Materials

Schweikl et al. (2004) analyzed the formation of micronuclei and gene mutations induced by oxiranes and siloranes, which are used in the development of composite materials. The study provides insights into the genetic and chromosomal aberrations caused by these compounds, emphasizing the need for evaluating their biological effects for material safety Schweikl et al., 2004.

Photoassisted Fenton Reaction for Pesticide Degradation

The degradation of pesticides using a photoassisted Fenton reaction was investigated by Pignatello and Sun (1995), demonstrating the effective mineralization of metolachlor and methyl parathion in water. This study underlines the potential of oxirane-containing compounds in advanced oxidation processes for environmental remediation Pignatello and Sun, 1995.

Stability and Applications of Silorane-based Dental Monomers

Research by Eick et al. (2006) on the stability of silorane dental monomers in aqueous systems reveals the chemical robustness of silorane compounds, which contain oxirane groups. Their stability in biological fluid simulants suggests their suitability for use in dental applications, pointing to the importance of water-reactive properties in the development of dental materials Eick et al., 2006.

Electrochromic Enhancement of Poly(3,4‐ethylenedioxythiophene) Films

The study by Zhang et al. (2014) on the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide demonstrates the potential of oxirane-functionalized compounds in improving electrochromic properties. This research contributes to the development of advanced materials with potential applications in smart windows and displays Zhang et al., 2014.

Safety and Hazards

特性

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8-3-6(11(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEGEDSWHHPLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Methylphenyl)methyl]boronic acid](/img/structure/B2921982.png)

![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(2-fluorobenzenesulfonamido)propanoate](/img/structure/B2921985.png)

![3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2921993.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)